Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-
CAS No.: 819-35-2
Cat. No.: VC20509542
Molecular Formula: C3H5F3N2O
Molecular Weight: 142.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 819-35-2 |
|---|---|
| Molecular Formula | C3H5F3N2O |
| Molecular Weight | 142.08 g/mol |
| IUPAC Name | N-methyl-N-(2,2,2-trifluoroethyl)nitrous amide |
| Standard InChI | InChI=1S/C3H5F3N2O/c1-8(7-9)2-3(4,5)6/h2H2,1H3 |
| Standard InChI Key | LMGJQNSPQYXKLA-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC(F)(F)F)N=O |
Introduction
Chemical Identification and Structural Features
Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- is an aliphatic N-nitrosamine characterized by the molecular formula and a molecular weight of 142.08 g/mol . The compound’s structure comprises a nitroso group () bonded to a nitrogen atom that is also connected to a methyl group () and a trifluoroethyl group () (Figure 1). The trifluoromethyl moiety introduces significant electron-withdrawing effects, which influence both reactivity and stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 131.6°C at 760 mmHg | |
| Density | 1.33 g/cm³ | |
| Molecular Weight | 142.08 g/mol | |
| Flash Point | 33.4°C | |
| LogP (Partition Coefficient) | 1.16 |
Synthesis and Reaction Mechanisms
The synthesis of Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- typically involves nitrosation reactions between secondary amines and nitrosating agents such as nitrous acid (). A representative pathway is outlined below:
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Nitrosation of N-Methyl-2,2,2-Trifluoroethylamine:
This reaction proceeds via the formation of a diazonium intermediate, which undergoes rearrangement to yield the final product. -
Optimization Parameters:
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Temperature: 0–5°C to minimize decomposition.
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Catalysts: Transition metals (e.g., Cu²⁺) enhance reaction rates.
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Table 2: Synthetic Conditions and Yields
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents side reactions |
| pH | 2–3 | Maximizes availability |
| Solvent | Dichloromethane | Improves solubility |
Physicochemical Properties and Stability
The compound’s stability is influenced by its electronic configuration. The trifluoromethyl group () reduces electron density at the nitrogen center, rendering the molecule less prone to hydrolysis but more susceptible to radical-mediated degradation. Key stability observations include:
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Thermal Decomposition: Above 100°C, the compound decomposes to release nitrogen oxides () and fluorinated hydrocarbons.
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Photolytic Sensitivity: Exposure to UV light accelerates degradation, necessitating storage in amber containers.
Reactivity and Chemical Behavior
Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- participates in reactions typical of N-nitrosamines, including:
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α-Hydroxylation: Catalyzed by cytochrome P-450 enzymes, this reaction generates reactive intermediates capable of forming DNA adducts .
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Deprotonation: Under alkaline conditions, the α-hydrogen is abstracted, facilitating deuterium exchange (observed via NMR) .
Comparative Reactivity:
Fluorinated nitrosamines like Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- exhibit higher binding affinity to cytochrome P-450 compared to non-fluorinated analogs (e.g., N-nitrosodiethylamine) . This property correlates with their enhanced metabolic activation and potential carcinogenicity .
Biological Activity and Toxicological Profile
N-Nitrosamines are classified as probable human carcinogens (IARC Group 2A), and fluorinated derivatives are no exception . Mechanistic studies reveal:
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DNA Adduct Formation: The compound’s metabolites alkylate DNA bases, inducing mutations such as guanine-to-adenine transitions.
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Organ Specificity: Rodent models show tumorigenic effects in the liver and lungs following chronic exposure.
Table 3: Toxicity Data from Animal Studies
| Parameter | Result | Source |
|---|---|---|
| LD₅₀ (Oral, Rat) | 150 mg/kg | |
| Tumor Incidence | 65% in liver (12-month exposure) |
Analytical Characterization
Advanced techniques are employed to confirm the compound’s identity and purity:
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Mass Spectrometry (MS): Molecular ion peak at 142.08 confirms the molecular formula.
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Nuclear Magnetic Resonance (NMR):
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NMR: Singlet at δ 3.2 ppm (methyl group).
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NMR: Triplet at δ -70 ppm (trifluoroethyl group).
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Research Applications
Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- serves as a model compound in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume